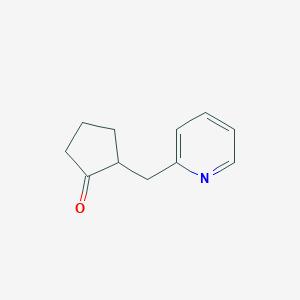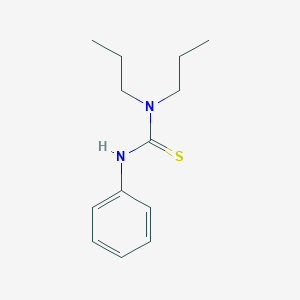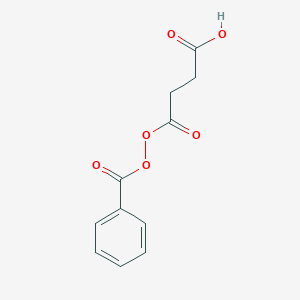
Iron, compound with titanium (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron titanium compounds, such as iron titanate (Fe₂TiO₅), are fascinating materials known for their unique properties and wide-ranging applications. These compounds belong to the family of titanates and are characterized by the interaction of iron (Fe) and titanium (Ti) elements with oxygen (O). Iron titanium compounds are utilized in various fields due to their exceptional chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
Iron titanium compounds can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of iron oxide (Fe₂O₃) and titanium dioxide (TiO₂) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1200°C, resulting in the formation of iron titanate.
Industrial Production Methods
In industrial settings, the production of iron titanium compounds often involves the use of ilmenite (FeTiO₃) as a raw material. The ilmenite is subjected to a series of chemical processes, including reduction and oxidation, to extract titanium and iron oxides. These oxides are then combined and heated to produce iron titanium compounds. The Kroll process, which involves the reduction of titanium tetrachloride (TiCl₄) with magnesium, is also used to produce titanium metal, which can be further processed to form iron titanium compounds .
化学反应分析
Types of Reactions
Iron titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Iron titanium compounds can be oxidized using oxygen or air at elevated temperatures. This process results in the formation of higher oxidation states of iron and titanium.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas (H₂) or carbon monoxide (CO). These reactions typically occur at high temperatures and result in the formation of lower oxidation states of iron and titanium.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be facilitated by the use of specific reagents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of iron titanium compounds can produce iron(III) oxide (Fe₂O₃) and titanium dioxide (TiO₂), while reduction reactions can yield iron(II) oxide (FeO) and titanium(III) oxide (Ti₂O₃) .
科学研究应用
Iron titanium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: Iron titanium compounds are used as catalysts in various chemical reactions, including photocatalysis and redox reactions.
Biology: These compounds are explored for their potential use in biological applications, such as antimicrobial agents and drug delivery systems.
Industry: In industrial applications, iron titanium compounds are used in the production of high-strength alloys, coatings, and electronic devices.
作用机制
The mechanism of action of iron titanium compounds involves their interaction with molecular targets and pathways. For example, in biological systems, iron titanium compounds can form hydrogen bonds with the constituents of microorganism cell-active sites, leading to the disruption of cell walls and membranes. This results in increased cell permeability and eventual cell death . In photocatalytic applications, the compounds can generate reactive oxygen species (ROS) that facilitate the degradation of organic pollutants .
相似化合物的比较
Iron titanium compounds can be compared with other similar compounds, such as iron aluminides, titanium aluminides, and nickel aluminides. These compounds share some common properties, such as high strength and corrosion resistance, but also exhibit unique characteristics:
Iron Aluminides: Known for their excellent oxidation resistance and high-temperature stability, iron aluminides are used in aerospace and automotive applications.
Titanium Aluminides: These compounds are lightweight and possess high strength-to-weight ratios, making them ideal for use in aircraft engines and other high-performance applications.
Iron titanium compounds stand out due to their unique combination of magnetic, electrical, and catalytic properties, which make them versatile materials for a wide range of applications.
属性
CAS 编号 |
12023-04-0 |
|---|---|
分子式 |
FeTi |
分子量 |
103.71 g/mol |
IUPAC 名称 |
iron;titanium |
InChI |
InChI=1S/Fe.Ti |
InChI 键 |
IXQWNVPHFNLUGD-UHFFFAOYSA-N |
SMILES |
[Ti].[Fe] |
规范 SMILES |
[Ti].[Fe] |
Key on ui other cas no. |
12023-04-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)










